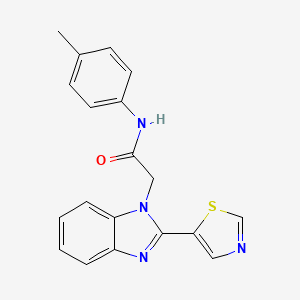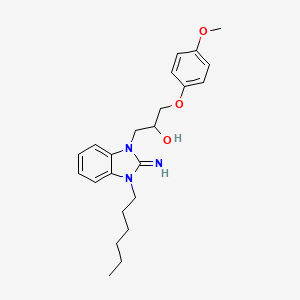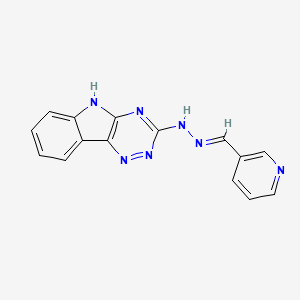![molecular formula C20H16ClN3O4S B11574363 (6Z)-3-(4-chlorophenyl)-6-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11574363.png)
(6Z)-3-(4-chlorophenyl)-6-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6Z)-3-(4-chlorophenyl)-6-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolo-triazole core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-3-(4-chlorophenyl)-6-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one typically involves multiple steps, starting with the preparation of the thiazolo-triazole core. Common synthetic methods include:
Cyclization Reactions: Formation of the thiazolo-triazole core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the 4-chlorophenyl and 3,4,5-trimethoxybenzylidene groups via substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(6Z)-3-(4-chlorophenyl)-6-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(6Z)-3-(4-chlorophenyl)-6-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6Z)-3-(4-chlorophenyl)-6-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A related compound with a similar core structure but different functional groups.
Acetylacetone: Another compound with a similar core but distinct chemical properties.
Uniqueness
(6Z)-3-(4-chlorophenyl)-6-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is unique due to its specific combination of functional groups and the thiazolo-triazole core, which imparts distinct chemical and biological properties.
This detailed article provides an overview of the compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H16ClN3O4S |
|---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
(6Z)-3-(4-chlorophenyl)-6-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one |
InChI |
InChI=1S/C20H16ClN3O4S/c1-26-14-8-11(9-15(27-2)17(14)28-3)10-16-19(25)24-18(22-23-20(24)29-16)12-4-6-13(21)7-5-12/h4-10H,1-3H3/b16-10- |
InChI Key |
SXRARZXMMTWYKO-YBEGLDIGSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N3C(=NN=C3S2)C4=CC=C(C=C4)Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N3C(=NN=C3S2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Acetamidophenyl)-2-{5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}butanamide](/img/structure/B11574285.png)

![2-[(5Z)-2,4-dioxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11574301.png)

![6-(4-ethoxyphenyl)-N-(3-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11574312.png)
![N-[4-(piperidin-1-ylsulfonyl)phenyl]-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11574319.png)
![3-benzylsulfanyl-7-(2-phenylethyl)-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11574320.png)
![Methyl 2-[({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11574328.png)
![(3E)-3-({1-[4-(4-methoxyphenoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11574333.png)
![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B11574339.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-4-fluorobenzenesulfonamide](/img/structure/B11574347.png)
![5-ethoxy-2-[(2-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-oxoethyl)thio]-1H-benzimidazole](/img/structure/B11574354.png)

![3-(4-Tert-butylphenyl)-6-(2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11574370.png)
